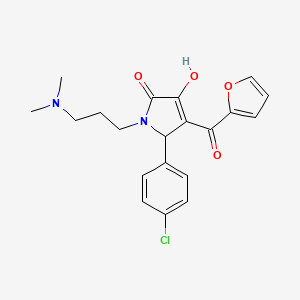
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound is characterized by its complex structure, which includes a furan moiety and a dimethylamino group, contributing to its pharmacological properties.
- Molecular Formula : C20H21ClN2O4
- Molecular Weight : 388.85 g/mol
- CAS Number : 378752-27-3
The compound primarily functions as an inhibitor of the Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By inhibiting these proteins, the compound promotes apoptosis in cancer cells, thus reducing tumor growth. The binding affinity of this compound to Bcl-2 and Bcl-xL proteins has been reported with Ki values less than 1 nM and IC50 values in the range of 1-2 nM for various cancer cell lines, indicating potent biological activity against malignancies sensitive to Bcl-2 inhibitors .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell growth in several small-cell lung cancer cell lines. The following table summarizes the binding affinities and cell growth inhibition data:
| Compound ID | Binding Affinity (IC50 ± SD, nM) | Cell Growth Inhibition (IC50 ± SD, nM) |
|---|---|---|
| 32 | < 1 | 1-2 |
| 4 | 1.3 ± 0.2 | 6 ± 1 |
| 7 | 99 ± 5 | >1000 |
This data indicates that modifications to the pyrrole core structure can significantly impact the compound's efficacy .
In Vivo Studies
In vivo studies have demonstrated that this compound can achieve rapid and durable tumor regression at well-tolerated doses. The efficacy observed suggests that it could be a promising candidate for further development in cancer therapies targeting the Bcl-2 family of proteins .
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Small Cell Lung Cancer : In a study involving H146 cell lines, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Breast Cancer Models : Preclinical models demonstrated that administration of this compound led to decreased viability of breast cancer cells through apoptosis induction.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANOVBGUJVVQCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














